N-ethyl-N-(5-nitropyridin-2-yl)acetamide
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Overview
Description
N-ethyl-N-(5-nitropyridin-2-yl)acetamide is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 g/mol . It is characterized by the presence of an ethyl group, a nitropyridine ring, and an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(5-nitropyridin-2-yl)acetamide typically involves the reaction of 5-nitropyridine-2-amine with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and purity while minimizing production costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(5-nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, reduction may produce amino derivatives, and substitution reactions may result in various substituted pyridine compounds .
Scientific Research Applications
N-ethyl-N-(5-nitropyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-(5-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-N-(5-nitropyridin-2-yl)acetamide include:
- N-ethyl-N-(5-nitropyridin-2-yl)formamide
- N-ethyl-N-(5-nitropyridin-2-yl)propionamide
- N-ethyl-N-(5-nitropyridin-2-yl)butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and pyridine ring make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-ethyl-N-(5-nitropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-3-11(7(2)13)9-5-4-8(6-10-9)12(14)15/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOEVFIAAUKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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